

# managing ring strain reactivity in vinylcyclooctane applications

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## Compound Focus: Vinylcyclooctane

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## Fundamentals of Ring Strain

Ring strain is the instability that arises when bonds in a cyclic molecule are forced into angles that deviate from their ideal values. It is a key driver of reactivity in organic synthesis [1].

- **Components:** Ring strain results from a combination of three factors:
  - **Angle Strain:** Deviation of bond angles from the ideal tetrahedral ( $109.5^\circ$ ) or trigonal planar ( $120^\circ$ ) geometry.
  - **Torsional Strain:** Eclipsing of bonds in adjacent atoms.
  - **Transannular Strain:** Non-bonded repulsions between atoms across a ring (mainly in medium-sized rings, 8-11 atoms) [1].
- **Quantifying Strain:** Ring Strain Energy (RSE) is the energy required to distort bonds to form a ring. It is often quantified computationally or experimentally via heat of combustion. The table below shows strain energies for common rings [1].

Ring System	Strain Energy (kcal/mol)	Primary Source of Strain
Cyclopropane	27.5	Severe Angle Strain
Cyclobutane	26.3	Angle Strain, some Torsional Strain
Cyclopentane	6.2	Torsional Strain (puckering relieves some)

Ring System	Strain Energy (kcal/mol)	Primary Source of Strain
Cyclohexane	0.1	Minimal Strain (chair conformation)
Cyclooctane	9.7	Transannular Strain
Bicyclo[1.1.0]butane	~66.3	Extreme Angle Strain [1]

## Troubleshooting Guide: Managing Ring Strain Reactivity

Here are common challenges and solutions when working with strained molecules, compiled from recent synthetic studies.

Problem/Symptom	Possible Cause	Suggested Solution
<b>Uncontrolled Ring-Opening</b>	Overly reactive central bond in BCBs; unsuitable reaction conditions.	Use catalyst control (e.g., Cu(I) vs. Cu(II) salts) to dictate $\alpha$ - or $\beta'$ -selectivity [2].
<b>Low Diastereoselectivity</b>	Poor stereocontrol during nucleophilic addition to BCBs.	Optimize catalyst and solvent. CuCl in THF achieved >20:1 d.r. for $\alpha$ -selective hydrophosphination [2].
<b>Unintended Isomerization</b>	Metallic catalysts or radicals causing geometry change.	For vinylcyclopropanes, a Ni(I) metalloradical catalyst can enable clean, stereoretentive cis/trans isomerization at room temperature [3].
<b>Low Yield in Ring Expansion</b>	Inefficient activation of the strained system.	Utilize functional groups that serve dual roles. A ketone on a BCB can act as both an activating group and a reacting partner in nucleophilic addition/Horner–Wadsworth–Emmons olefination [4].

Problem/Symptom	Possible Cause	Suggested Solution
Predicting Reactivity	Difficulty estimating which strained molecules will react.	Use machine learning tools to predict Ring Strain Energy (RSE). The AIMNet2 RSE workflow can reliably and quickly predict RSE to identify reactive candidates [5].

## Experimental Protocols

The following are summarized methodologies from recent publications for handling strained systems.

### Protocol 1: $\alpha$ -Selective Hydrophosphination of Acyl Bicyclobutanes

This method produces 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity [2].

- **Reaction Setup:** In a nitrogen-filled glovebox, add acyl BCB (1.0 equiv), CuCl (10 mol%), and THF to a vial.
- **Addition:** Add diphenylphosphine (1.2 equiv) to the reaction mixture.
- **Reaction Conditions:** Stir the sealed vial at 60°C for 48 hours.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short silica gel pad. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude residue by flash chromatography on silica gel to obtain the  $\alpha$ -phosphinated cyclobutane product.

### Protocol 2: Stereoretentive Isomerization of Vinylcyclopropanes

This Ni(I)-catalyzed protocol isomerizes vinylcyclopropanes without loss of enantiopurity [3].

- **Catalyst Preparation:** Generate the Ni(I) dimer catalyst **1** in situ or use a pre-formed complex.
- **Reaction Setup:** Charge a reaction vessel with the enantiopure vinylcyclopropane substrate.
- **Catalysis:** Add 1 mol% of the Ni(I) dimer catalyst and 1,4-dioxane as solvent.
- **Reaction Conditions:** Stir the reaction at room temperature. Monitor by TLC or GC-MS; reaction typically completes within 5 minutes.
- **Work-up:** Directly concentrate the reaction mixture.

- **Purification:** Purify the residue by flash chromatography to obtain the isomerized product with retained enantiopurity.

## Workflow Visualization

The diagram below outlines a general decision-making workflow for managing ring strain reactivity, based on the principles in the troubleshooting guide.

## Key Considerations for Your Research

- **Bioisosteres in Drug Discovery:** Strained systems like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexene (BCHe) are valuable phenyl group bioisosteres. They can improve metabolic stability and physicochemical properties of drug candidates [4].
- **Computational Tools:** For projects involving novel strained rings, leverage new machine learning tools like the **AIMNet2 RSE workflow** for fast and accurate prediction of ring strain energy, aiding in reactivity prediction and experimental design [5].

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